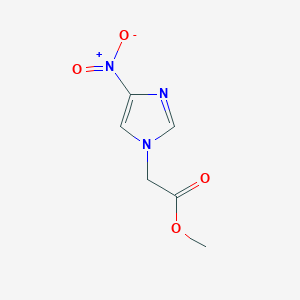

Methyl (4-nitro-1-imidazolyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-nitroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKCAKPRNOIOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389253 | |

| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-21-2 | |

| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (4-nitro-1-imidazolyl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl (4-nitro-1-imidazolyl)acetate, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The document elucidates the prevalent synthetic strategy, delving into the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of Nitroimidazole Scaffolds

Nitroimidazole derivatives represent a cornerstone in the development of therapeutic agents, renowned for their broad spectrum of biological activities.[1] Compounds such as metronidazole and misonidazole are widely utilized as antibacterial and antiprotozoal drugs. The introduction of a nitro group onto the imidazole ring is crucial for their mechanism of action, which often involves reductive activation under hypoxic conditions, characteristic of certain bacterial infections and solid tumors.

This compound serves as a versatile intermediate for the synthesis of more complex nitroimidazole-based drug candidates. The ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacological properties. This guide focuses on the most common and efficient method for its preparation: the direct N-alkylation of 4-nitroimidazole.

The Synthetic Core: N-Alkylation of 4-Nitroimidazole

The principal and most direct route to this compound is the N-alkylation of 4-nitroimidazole with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. This reaction is a classic example of nucleophilic substitution, where the deprotonated imidazole nitrogen acts as the nucleophile.

Mechanistic Rationale and Regioselectivity

The imidazole ring of 4-nitroimidazole contains an acidic proton on one of the nitrogen atoms (N-H). In the presence of a base, this proton is abstracted to form a resonance-stabilized imidazolide anion. The negative charge is delocalized over both nitrogen atoms. However, the alkylation of 4-nitroimidazole is highly regioselective, predominantly yielding the N-1 substituted product.[2][3] This regioselectivity is governed by a combination of electronic and steric factors. The N-1 position is generally favored in the alkylation of 4-substituted imidazoles.

The overall transformation can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Critical Parameters and Optimization

The success and efficiency of the synthesis hinge on the careful selection of several key parameters. The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

| Parameter | Options | Rationale and Field Insights | Yield Range (%) | Reference |

| Base | K₂CO₃, KOH | K₂CO₃ is a milder base, often preferred to minimize side reactions. KOH is stronger and can lead to faster reaction times but may require more careful control. | 66-85 | [3][4] |

| Solvent | Acetonitrile (CH₃CN), DMF, DMSO | Acetonitrile is an excellent choice, providing good solubility for the reactants and facilitating a clean reaction with high yields. DMF and DMSO are more polar and can accelerate the reaction, but their higher boiling points can complicate work-up. | 66-85 | [3][4] |

| Alkylating Agent | Methyl Bromoacetate, Methyl Chloroacetate | The bromoacetate is more reactive than the chloroacetate, generally leading to shorter reaction times. The choice may depend on cost and availability. | Not specified | [1][3] |

| Temperature | Room Temperature to 60 °C | While the reaction can proceed at room temperature, heating to around 60 °C has been shown to markedly improve the yields and reduce reaction times.[3][4] | 66-85 | [3][4] |

Detailed Experimental Protocol

This protocol is a self-validating system, synthesized from established literature procedures.[3][4]

Materials and Reagents

-

4-Nitroimidazole

-

Methyl Bromoacetate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 1.5 equivalents).

-

Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.

-

Addition of Alkylating Agent: Add methyl bromoacetate (1.2 to 2 equivalents) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings, and evaporate the solvent under reduced pressure (in vacuo).

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: Typically a solid.

-

Melting Point: 143-147 °C.

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons, and two singlets or doublets for the imidazole ring protons.

-

¹³C NMR Spectroscopy: Signals corresponding to the carbonyl carbon, the imidazole ring carbons, the methylene carbon, and the methyl carbon should be observed.[3]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 185.14 g/mol would confirm the identity of the product.

Conclusion

The N-alkylation of 4-nitroimidazole with methyl haloacetates provides a reliable and regioselective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be consistently achieved. This guide provides a robust framework for researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and beyond.

References

-

Ben-Acha, N., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1237. Available at: [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

-

ResearchGate. (n.d.). Study of the alkylation of 4-nitroimidazole at room temperature. Available at: [Link]

-

Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. Available at: [Link]

Sources

Methyl (4-nitro-1-imidazolyl)acetate chemical properties

An In-Depth Technical Guide to Methyl (4-nitro-1-imidazolyl)acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound within the broader class of nitroimidazoles. The document details its fundamental physicochemical properties, outlines a robust and verifiable synthetic pathway, and discusses its chemical reactivity and stability. Furthermore, it situates the compound within the context of modern drug discovery, exploring its potential as a crucial intermediate and building block for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active compounds. When substituted with a nitro group, the resulting nitroimidazole scaffold gains unique electronic properties that have been exploited in the development of powerful therapeutic agents.[1][2] Nitroimidazole antibiotics, such as metronidazole and benznidazole, are renowned for their efficacy against anaerobic bacteria and protozoal infections.[1] Their mechanism of action often involves the reductive activation of the nitro group within hypoxic (low-oxygen) cells, leading to the generation of cytotoxic radicals that damage microbial DNA.[1][3]

This compound belongs to this significant class of compounds. As a derivative of 4-nitroimidazole, it serves as a versatile synthetic intermediate.[4] The presence of the methyl ester functional group provides a reactive handle for further chemical modification, allowing for the construction of more complex molecules and diverse chemical libraries. This guide offers a detailed examination of its chemical properties, synthesis, and potential applications, providing a critical resource for its utilization in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 13230-21-2 | [5][6] |

| Molecular Formula | C₆H₇N₃O₄ | [5][7] |

| Molecular Weight | 185.14 g/mol | [5][8] |

| Appearance | Solid, White to off-white powder | [4][5] |

| Melting Point | 143-147 °C | [5][9] |

| SMILES | COC(=O)Cn1cnc(c1)=O | [5][7] |

| InChI Key | LCKCAKPRNOIOBA-UHFFFAOYSA-N | [5][7] |

| Density | ~1.48 g/cm³ | [9] |

| Boiling Point | 387.8 °C (Predicted) | [9] |

| Flash Point | 188.3 °C (Predicted) | [9] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole. This approach is a common and effective method for derivatizing the imidazole ring.

Synthetic Workflow

The primary synthetic route involves the reaction of 4-nitroimidazole with an alkylating agent, methyl bromoacetate, in the presence of a weak base. The base is crucial for deprotonating the imidazole ring, thereby activating it for nucleophilic attack on the electrophilic alkyl halide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the N-alkylation of nitroimidazoles.[10][11]

Step 1: Reaction Setup

-

To a solution of 4-nitroimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 1.1 to 1.5 equivalents).

-

Causality: K₂CO₃ is a mild base that deprotonates the N-H of the imidazole ring, creating the imidazolate anion. This anion is a much stronger nucleophile than the neutral imidazole. DMF and DMSO are excellent solvents for this reaction as they are polar enough to dissolve the reactants and salts but are aprotic, preventing interference with the nucleophile.

Step 2: Addition of Alkylating Agent

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

-

Add methyl bromoacetate (1.1 to 1.2 equivalents) dropwise to the suspension.

-

Causality: Methyl bromoacetate is the electrophile. Dropwise addition helps to control any potential exotherm and minimizes side reactions. An excess of the alkylating agent ensures the complete consumption of the starting nitroimidazole.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Monitoring via TLC is a self-validating step. The disappearance of the starting material spot and the appearance of a new product spot confirms that the reaction is proceeding as expected.

Step 4: Workup and Isolation

-

Once the reaction is complete, pour the mixture into ice-water. This will precipitate the product and dissolve inorganic salts.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual water and DMF/DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the two imidazole ring protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group, with characteristic chemical shifts and coupling patterns.[12] The ¹³C NMR would confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition (C₆H₇N₃O₄).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic peaks would include strong absorptions for the C=O of the ester group (~1750 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (NO₂) (~1550 and 1350 cm⁻¹).

-

Melting Point Analysis: The melting point of the purified product should be sharp and within the literature range (143-147 °C), indicating high purity.[5]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the 4-nitroimidazole ring, the ester group, and the connecting methylene bridge.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. Its most significant chemical property in a biological context is its ability to be reduced under hypoxic conditions to form reactive nitroso and hydroxylamine intermediates.[1][3]

-

Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (4-nitro-1-imidazolyl)acetic acid. It can also be converted to amides via aminolysis, providing a straightforward route to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

-

Imidazole Ring: The imidazole ring is generally stable. The N-1 substituent is stable under most conditions but can be cleaved under harsh reducing conditions that also affect the nitro group.

Safe Handling and Storage

Based on available safety data, this compound should be handled with care.

-

Hazards: It is classified as a warning-level substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]

-

Precautions: Avoid breathing dust.[13] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.[5]

Applications in Drug Development and Research

The true value of this compound lies in its potential as a building block for the synthesis of novel therapeutic agents.[4][14] The broader class of 4-nitroimidazole derivatives has shown promise in a variety of therapeutic areas.

Caption: Logical relationships in 4-nitroimidazole drug development.

-

Anticancer Agents: Solid tumors often contain hypoxic regions where conventional therapies are less effective. Nitroimidazoles can be selectively activated in these regions, making them ideal candidates for hypoxia-activated prodrugs.[3] this compound can be used to synthesize more complex molecules designed to target and destroy cancer cells in low-oxygen environments.[15]

-

Antibacterial and Antitubercular Agents: The emergence of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, is a major global health threat. Novel 4-nitroimidazole derivatives have demonstrated potent activity against these pathogens, and this compound is an excellent starting point for such synthetic efforts.[2][15]

-

Antiprotozoal Agents: Following the success of 2- and 5-nitroimidazoles, there is continued interest in developing new generations of antiprotozoal drugs with improved efficacy and reduced side effects. While 4-nitroimidazoles are less explored in this context, they represent a promising avenue for new research.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and valuable tool in medicinal chemistry. With well-defined physicochemical properties and a straightforward, high-yield synthetic pathway, it is readily accessible for research purposes. Its key structural features—a reductively activatable nitro group and a chemically tractable ester handle—make it an ideal starting point for the design and synthesis of next-generation therapeutics targeting cancer and infectious diseases. This guide provides the foundational knowledge required for scientists to confidently incorporate this potent building block into their drug discovery programs.

References

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 97 13230-21-2 [sigmaaldrich.com]

- 6. This compound | 13230-21-2 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. This compound | 13230-21-2 [amp.chemicalbook.com]

- 14. chemscene.com [chemscene.com]

- 15. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl (4-nitro-1-imidazolyl)acetate

Introduction: The Significance of Nitroimidazoles in Hypoxia-Targeted Therapies

Nitroimidazole compounds represent a cornerstone in the development of therapies targeting hypoxic cells, which are characteristic of solid tumors and are associated with resistance to conventional radiotherapy and chemotherapy.[1][2][3] The selective toxicity of these compounds under low-oxygen conditions has positioned them as critical tools in oncology, serving as both hypoxic cell radiosensitizers and hypoxia-activated prodrugs.[4][5][6] Methyl (4-nitro-1-imidazolyl)acetate, a member of the 4-nitroimidazole class, embodies the chemical functionalities that confer this hypoxia-selective cytotoxicity. This guide provides a comprehensive exploration of its core mechanism of action, from its chemical synthesis to its molecular interactions within the cellular environment.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is typically achieved through the alkylation of 4-nitroimidazole with a suitable methyl haloacetate, such as methyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[7][8]

Key Chemical Properties:

| Property | Value | Source |

| CAS Number | 13230-21-2 | [9][10] |

| Molecular Formula | C₆H₇N₃O₄ | [9][11] |

| Molecular Weight | 185.14 g/mol | [9][11] |

| Melting Point | 143-147 °C | [9] |

| Appearance | Solid | [9] |

The presence of the nitro group at the 4-position of the imidazole ring is a key determinant of its biological activity, influencing its electron affinity and reduction potential.[4]

The Core Mechanism of Action: Bioreductive Activation under Hypoxia

The cornerstone of this compound's mechanism of action is its selective activation within hypoxic environments. This process, known as bioreductive activation, transforms the relatively non-toxic parent compound into a highly reactive and cytotoxic species.[5][6]

The Role of Hypoxia

In normally oxygenated (normoxic) tissues, the nitro group of the imidazole ring undergoes a one-electron reduction, forming a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as "futile cycling".[6] This rapid re-oxidation prevents the accumulation of toxic metabolites in healthy tissues.

However, in the low-oxygen environment of a tumor, the nitro radical anion is not efficiently re-oxidized. Instead, it undergoes further reduction to generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives. These highly reactive species are ultimately responsible for the compound's cytotoxic effects.[12][13]

Signaling Pathway of Bioreductive Activation

Caption: Bioreductive activation of this compound under hypoxic conditions.

Molecular Targets and Cytotoxic Effects

The reactive intermediates generated from the reduction of this compound are potent electrophiles that can covalently bind to a variety of cellular macromolecules. The primary target for these reactive species is believed to be DNA.[14][15][16]

The interaction with DNA can lead to several forms of damage, including:

-

DNA Adducts: Covalent binding of the reactive metabolites to DNA bases.

-

Single-Strand Breaks: Cleavage of one of the two DNA strands.[12]

-

Double-Strand Breaks: More severe lesions where both DNA strands are broken.

This DNA damage, if not adequately repaired by the cell's machinery, can trigger cell cycle arrest and ultimately lead to apoptosis or necrotic cell death.[17]

Role as a Hypoxic Cell Radiosensitizer

In addition to its intrinsic cytotoxicity under hypoxia, this compound, like other nitroimidazoles, can act as a hypoxic cell radiosensitizer.[4][18][19][20] This means that it can enhance the cell-killing effect of ionizing radiation specifically in hypoxic cells. The exact mechanism of radiosensitization is complex but is thought to involve the "fixing" of radiation-induced DNA damage, making it more difficult for the cell to repair.

Experimental Workflow for Evaluating Hypoxia-Selective Cytotoxicity

Caption: A typical experimental workflow to determine the hypoxia-selective cytotoxicity of a compound.

Experimental Protocols

Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

-

Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Hypoxic and Normoxic Incubation: Place one set of plates in a standard incubator (21% O₂, 5% CO₂) and the other set in a hypoxic chamber or incubator (e.g., <1% O₂, 5% CO₂). Incubate for 48-72 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).

Protocol 2: Comet Assay for DNA Damage

-

Cell Treatment: Treat cells with this compound under hypoxic conditions for a defined period (e.g., 2-4 hours).

-

Cell Harvesting: Gently harvest the cells and keep them on ice.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Use specialized software to quantify the amount of DNA in the "comet tail" relative to the "head," which is an indicator of the extent of DNA damage.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from in vitro studies on a 4-nitroimidazole compound like this compound.

| Cell Line | IC₅₀ (Normoxia) (µM) | IC₅₀ (Hypoxia) (µM) | Hypoxia Cytotoxicity Ratio (HCR) |

| HT-29 (Colon) | >200 | 15 | >13.3 |

| A549 (Lung) | >200 | 25 | >8.0 |

| MCF-7 (Breast) | >200 | 18 | >11.1 |

A higher HCR value indicates greater selective toxicity towards hypoxic cells.

Conclusion and Future Directions

This compound operates through a well-defined mechanism of bioreductive activation that is contingent on the hypoxic state of the cellular microenvironment. Its ability to be selectively converted into a potent DNA-damaging agent in low-oxygen conditions makes it and similar 4-nitroimidazoles valuable candidates for the development of targeted cancer therapies. Future research in this area will likely focus on optimizing the chemical structure to enhance the hypoxia selectivity, improve pharmacokinetic properties, and explore synergistic combinations with other anticancer agents to overcome therapeutic resistance in solid tumors.

References

-

Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1089), 20170915. [Link]

-

Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 30(15), 2089-2093. [Link]

-

Edwards, D. I., Knox, R. J., & Knight, R. C. (1983). DNA damage induced by reductively activated nitroimidazoles--pH effects. International Journal of Radiation Oncology, Biology, Physics, 9(5), 741-744. [Link]

-

Kubo, Y., et al. (1995). Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. International Journal of Radiation Oncology, Biology, Physics, 31(3-4), 581-588. [Link]

-

LaRusso, N. F., et al. (1978). Effect of radiation-induced reduction of nitroimidazoles on biologically active DNA. Biochemical Pharmacology, 27(18), 2263-2266. [Link]

-

Reuvers, A. P., Chapman, J. D., & Borsa, J. (1972). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives. Toxicology Letters, 132(2), 109-115. [Link]

-

Rofstad, E. K., & Brustad, T. (1978). The radiosensitizing effect of metronidazole and misonidazole (Ro-07-0582) on a human malignant melanoma grown in the athymic mutant nude mouse. The British Journal of Radiology, 51(605), 381-386. [Link]

-

Brown, J. M., & Workman, P. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435-438. [Link]

-

Becker, A., et al. (2001). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research, 21(3B), 2145-2150. [Link]

-

Brezden, C. B., & McClelland, R. A. (1997). Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. Biochemical Pharmacology, 53(5), 637-646. [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741-745. [Link]

-

Cerecetto, H., González, M., & Lavaggi, M. L. (2006). Development of hypoxia selective cytotoxins for cancer treatment: an update. Medicinal Chemistry, 2(3), 315-327. [Link]

-

ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. Retrieved from ResearchGate. [Link]

-

Bahnous, M., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o837-o838. [Link]

-

Li, Y., et al. (2020). A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs. Bioorganic Chemistry, 101, 103975. [Link]

-

Gu, Y., & Patterson, A. V. (2014). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Future Oncology, 10(14), 2185-2197. [Link]

-

Wilson, W. R., et al. (1991). Hypoxia-selective Antitumor Agents. 2. Electronic Effects of 4-substituents on the Mechanisms of Cytotoxicity and Metabolic Stability of Nitracrine Derivatives. Journal of Medicinal Chemistry, 34(6), 1867-1874. [Link]

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4235. [Link]

-

Harris, B. H., et al. (2019). Antibody-Based Imaging of Bioreductive Prodrug Release in Hypoxia. ACS Omega, 4(4), 6561-6568. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved from Wikipedia. [Link]

-

Singh, S., et al. (2024). Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Archiv der Pharmazie, 357(1), e2300536. [Link]

-

Yamazaki, Y., Kunimoto, S., & Ikeda, D. (2007). Rakicidin A: a hypoxia-selective cytotoxin. Biological & Pharmaceutical Bulletin, 30(2), 261-265. [Link]

-

Kapoor, V. K., & Singh, S. (1991). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 53(3), 65-73. [Link]

-

Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 36-43. [Link]

-

Adams, G. E. (1977). The breakthrough leading directly, and quickly, to chemical radiosensitizers selective towards hypoxic cells with potential clinical usefulness came with the identification of 4- (or para-) nitroacetophenone as a radiosensitizer. The British Journal of Radiology, 50(596), 571-575. [Link]

-

Rofstad, E. K. (1976). Hypoxic cell radiosensitizers and local control by X-ray of a transplanted tumour in mice. The British Journal of Radiology, 49(585), 795-801. [Link]

-

Mori, T. (1989). [Present Status of Radiation Sensitizers--Hypoxic Cell Radiosensitizer]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 16(4 Pt 2-2), 1399-1404. [Link]

-

Aouad, M. R., et al. (2012). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 4(5), 1935-1941. [Link]

-

Mori, T. (1989). [Radiosensitizer: hypoxic cell radiosensitizer]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 16(4 Pt 2-2), 1399-1404. [Link]

-

Scilit. (n.d.). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Retrieved from Scilit. [Link]

- Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.

-

Stenutz. (n.d.). This compound. Retrieved from Stenutz. [Link]

-

Wilson, W. R., et al. (1996). Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry, 39(10), 1927-1934. [Link]

-

Bahnous, M., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o837-o838. [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from National Center for Biotechnology Information. [Link]

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Development of hypoxia selective cytotoxins for cancer treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rakicidin A: a hypoxia-selective cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. This compound 97 13230-21-2 [sigmaaldrich.com]

- 10. This compound | 13230-21-2 [amp.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of radiation-induced reduction of nitroimidazoles on biologically active DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The radiosensitizing effect of metronidazole and misonidazole (Ro-07-0582) on a human malignant melanoma grown in the athymic mutant nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Activity of 4-Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-nitroimidazole scaffold, a heterocyclic compound characterized by an imidazole ring bearing a nitro group at the fourth position, represents a fascinating and potent pharmacophore in modern medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, acting as powerful agents against anaerobic bacteria, protozoan parasites, and even cancerous cells. This guide provides an in-depth exploration of the core principles governing the bioactivity of 4-nitroimidazole derivatives, delving into their mechanism of action, therapeutic applications, and the underlying rationale for their design and evaluation.

The Core Principle: Bioreductive Activation Under Hypoxia

The primary driver of the biological activity of most 4-nitroimidazole derivatives is a process known as bioreductive activation, which is selectively triggered in low-oxygen (hypoxic) environments.[1][2][3] This inherent selectivity is the cornerstone of their therapeutic potential, allowing for targeted action against anaerobic microorganisms or hypoxic tumor cells while minimizing damage to healthy, well-oxygenated tissues.

The mechanism hinges on the high electron affinity of the nitro group.[3] In anaerobic or hypoxic cells, ubiquitous nitroreductase enzymes can donate electrons to the 4-nitroimidazole derivative.[4][5] This initial one-electron reduction generates a transient but highly reactive nitro radical anion.[1][4]

In Normoxic (Oxygen-Rich) Tissues: Molecular oxygen, being highly electrophilic, rapidly re-oxidizes the nitro radical anion back to its parent inactive form in a "futile cycle."[1] This effectively prevents the accumulation of toxic metabolites in healthy cells.

In Hypoxic (Oxygen-Poor) Tissues: In the absence of sufficient oxygen to intercept the radical anion, it undergoes further reduction steps, leading to the formation of cytotoxic species such as nitroso and hydroxylamine derivatives, and ultimately the amine product.[1][4] These reduced metabolites are the true effectors of cellular damage, primarily through their interaction with critical biomolecules like DNA.[6][7] This disruption of DNA integrity leads to strand breakage and ultimately cell death.[7][8]

Caption: Bioreductive activation of 4-nitroimidazoles under normoxic vs. hypoxic conditions.

Antimicrobial and Antiparasitic Activity: A Targeted Assault

The selective toxicity of 4-nitroimidazole derivatives against anaerobic organisms has been a cornerstone of their clinical use for decades.[9] Compounds in this class are highly effective against a range of anaerobic bacteria and protozoan parasites.

Key Pathogens Targeted:

| Pathogen Type | Examples | Associated Diseases |

| Anaerobic Bacteria | Clostridium difficile, Bacteroides fragilis, Helicobacter pylori | Pseudomembranous colitis, intra-abdominal infections, peptic ulcers[8][10] |

| Protozoan Parasites | Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis | Giardiasis, Amoebiasis, Trichomoniasis[11][12][13] |

Rationale for Efficacy:

The energy metabolism of these microorganisms occurs in anaerobic or microaerophilic environments, making them ideal targets for bioreductive drugs. Their enzymatic machinery, often involving ferredoxin-like proteins, is highly efficient at reducing the nitro group of the imidazole, leading to the generation of cytotoxic radicals that disrupt DNA and other vital cellular components.[4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A fundamental step in evaluating novel 4-nitroimidazole derivatives is to determine their minimum inhibitory concentration (MIC) against target pathogens. The broth microdilution method is a standard and reliable technique.

Objective: To determine the lowest concentration of a 4-nitroimidazole derivative that inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Giardia lamblia) is prepared in a suitable growth medium. The concentration is adjusted to a specific cell density (e.g., 1 x 10⁵ cells/mL).

-

Serial Dilution of Test Compound: The 4-nitroimidazole derivative is serially diluted in a 96-well microtiter plate using the appropriate broth medium. A range of concentrations is prepared to encompass the expected MIC.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: Wells containing the inoculum and growth medium but no test compound.

-

Negative Control: Wells containing only the growth medium.

-

Reference Drug Control: Wells containing a known effective drug (e.g., metronidazole) at various concentrations.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., anaerobic or microaerophilic, specific temperature, and duration) to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) compared to the positive control.

Self-Validation: The inclusion of a reference drug with a known MIC range for the specific strain validates the experimental setup and the susceptibility of the organism. Consistent results for the reference drug across multiple assays indicate the reliability of the MIC values obtained for the novel derivatives.

Anticancer Activity: Exploiting the Tumor Microenvironment

Solid tumors often contain regions of severe hypoxia due to their rapid and disorganized growth, which outpaces the development of an adequate blood supply.[1] This hypoxic microenvironment presents a unique therapeutic window for 4-nitroimidazole derivatives to act as hypoxia-activated prodrugs (HAPs).

Hypoxia-Selective Cytotoxicity:

The same principle of bioreductive activation that drives their antimicrobial activity is harnessed to target cancer cells. In the hypoxic core of a tumor, 4-nitroimidazole derivatives are reduced to their cytotoxic forms, leading to selective killing of these often treatment-resistant cells.[1]

Radiosensitization:

Hypoxic tumor cells are notoriously resistant to radiotherapy because the cell-killing effects of ionizing radiation are largely dependent on the presence of oxygen to "fix" the radiation-induced DNA damage. 4-Nitroimidazole derivatives can act as hypoxic cell radiosensitizers.[14][15] By mimicking the electron-affinic properties of oxygen, they can sensitize hypoxic cells to the damaging effects of radiation, thereby enhancing the efficacy of this treatment modality.

Caption: A typical workflow for the preclinical evaluation of 4-nitroimidazole anticancer agents.

Structure-Activity Relationships and Drug Design:

Recent research has focused on creating hybrid molecules that link a 4-nitroimidazole moiety to other pharmacophores to enhance potency and target specificity.[16][17] For instance, derivatives have been synthesized that incorporate fragments targeting specific cellular pathways or enzymes, aiming for a dual-action therapeutic effect.[18][19] Several studies have demonstrated that modifying the substituents on the imidazole ring can significantly impact the biological activity, with some derivatives showing potent anticancer activity in the low micromolar range against various human cancer cell lines.[20][21][22]

Table of Selected 4-Nitroimidazole Derivatives with Anticancer Activity:

| Compound/Derivative | Cancer Cell Lines Tested | Reported IC₅₀ Values (µM) | Reference |

| Compound 17 (Tetrazole derivative) | Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138 | Low micromolar range | [20][21] |

| Compound 11 (Aryl piperazine derivative) | Various cancer cell lines | 8.60 - 64.0 | [20][21] |

| Compound 18 (1,3,4-thiadiazole derivative) | Various cancer cell lines | 8.25 - 43.55 | [21] |

| Compounds 5f and 5k | MCF-7 | 1.0 µg/mL | [18] |

Challenges and Future Perspectives

Despite their promise, the development of 4-nitroimidazole derivatives is not without its challenges. Concerns regarding potential mutagenicity and neurotoxicity, often associated with nitroaromatic compounds, require careful evaluation during preclinical development.[23][24] The historic link between some nitroimidazoles and mutagenicity in certain assays necessitates a thorough assessment of the genotoxic profile of new derivatives.[24]

Future research will likely focus on:

-

Optimizing the therapeutic window: Designing derivatives with enhanced hypoxia selectivity to further minimize off-target effects.

-

Developing novel hybrid compounds: Combining the 4-nitroimidazole core with other targeted therapies to create multi-functional drugs that can overcome resistance mechanisms.

-

Investigating resistance mechanisms: Understanding how target organisms or cells might develop resistance to these agents to inform the design of next-generation compounds.

References

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (URL: )

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (URL: )

-

Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed. (URL: [Link])

-

Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC - PubMed Central. (URL: [Link])

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (URL: [Link])

-

Synthesis of 4-nitroimidazole derivatives with antibacterial activity.... - ResearchGate. (URL: [Link])

-

Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation - ResearchGate. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (URL: [Link])

-

Nitroimidazole - Wikipedia. (URL: [Link])

-

Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - ResearchGate. (URL: [Link])

-

Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed. (URL: [Link])

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity - Fine Chemical Technologies. (URL: [Link])

-

Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC - PubMed Central. (URL: [Link])

-

Nitroimidazole antibiotics - WikiLectures. (URL: [Link])

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - NIH. (URL: [Link])

-

Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives - ResearchGate. (URL: [Link])

-

Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. (URL: [Link])

-

(PDF) Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety - ResearchGate. (URL: [Link])

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (URL: [Link])

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF - ResearchGate. (URL: [Link])

-

Nitroimidazoles | Concise Medical Knowledge - Lecturio. (URL: [Link])

-

4 - SAFETY DATA SHEET. (URL: [Link])

-

Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - NIH. (URL: [Link])

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed. (URL: [Link])

-

Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC - NIH. (URL: [Link])

-

Hypoxia-specific inhibition of recovery from radiation damage by a novel 2-nitroimidazole with a theophylline side chain - PubMed. (URL: [Link])

-

Entamoeba histolytica - Wikipedia. (URL: [Link])

-

Nitroimidazole Antibacterial Agents - Basicmedical Key. (URL: [Link])

-

Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. (URL: [Link])

-

Nitroimidazoles and Neurotoxicity - CMAJ. (URL: [Link])

-

Heat-stimulated nitroreductive bioactivation of the 2-nitroimidazole benznidazole in vitro - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands. (URL: [Link])

Sources

- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 5. Heat-stimulated nitroreductive bioactivation of the 2-nitroimidazole benznidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lecturio.com [lecturio.com]

- 8. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Entamoeba histolytica - Wikipedia [en.wikipedia.org]

- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia-specific inhibition of recovery from radiation damage by a novel 2-nitroimidazole with a theophylline side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 17. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cmaj.ca [cmaj.ca]

An In-Depth Technical Guide to Methyl (4-nitro-1-imidazolyl)acetate (CAS 13230-21-2): Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl (4-nitro-1-imidazolyl)acetate, CAS 13230-21-2, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a robust synthesis protocol with mechanistic rationale, explore its chemical reactivity, and outline its strategic applications as a pivotal building block in modern therapeutic design.

Introduction: The Enduring Legacy of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone of medicinal chemistry, first identified in the 1950s with the discovery of the natural antibiotic Azomycin (2-nitroimidazole).[1][2] This chemical framework is the basis for essential drugs like metronidazole and benznidazole, which are indispensable in treating infections caused by anaerobic bacteria and protozoa.[1][3] The efficacy of these compounds stems from a unique, hypoxia-activated mechanism of action: the nitro group undergoes bioreduction in low-oxygen environments to produce cytotoxic radical species that damage microbial DNA.[2][4] This same principle makes the scaffold highly valuable for developing radiosensitizers and hypoxia-activated prodrugs for cancer therapy.[4][5]

Within this critical class of compounds, this compound emerges not as an end-product therapeutic, but as a versatile and strategically important synthetic intermediate. Its structure combines the bio-active 4-nitroimidazole core with a reactive methyl ester handle, offering a gateway to a vast chemical space for developing novel, targeted, and potent therapeutic agents.

Part 1: Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a stable, solid compound under standard laboratory conditions.[6]

| Property | Value | Source(s) |

| CAS Number | 13230-21-2 | [6][7][8] |

| Molecular Formula | C₆H₇N₃O₄ | [6][8][9] |

| Molecular Weight | 185.14 g/mol | [6][8][9] |

| Appearance | Solid | [6] |

| Melting Point | 143-147 °C | [6][10] |

| Synonym | (4-Nitro-imidazol-1-yl)-acetic acid methyl ester | [6] |

| SMILES | COC(=O)Cn1cnc(c1)=O | [6][9] |

| InChI Key | LCKCAKPRNOIOBA-UHFFFAOYSA-N | [6][9] |

The structure features a planar imidazole ring, an electron-withdrawing nitro group at the 4-position, and an N-alkylated methyl acetate group. The nitro group significantly lowers the pKa of the imidazole N-H proton in the precursor (4-nitroimidazole), facilitating its deprotonation for the alkylation reaction. The methyl ester provides a site for facile chemical modification, as will be discussed.

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via the N-alkylation of 4-nitroimidazole with a suitable electrophile, methyl bromoacetate. This reaction is a classic example of nucleophilic substitution.

Principle of Synthesis

The reaction proceeds via an SN2 mechanism. The imidazole N-H proton of 4-nitroimidazole is sufficiently acidic to be removed by a mild base like potassium carbonate. The resulting imidazolate anion is an effective nucleophile that attacks the electrophilic methylene carbon of methyl bromoacetate, displacing the bromide leaving group. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the imidazolate anion, thereby enhancing its nucleophilicity and promoting a favorable reaction rate.

Detailed Step-by-Step Methodology

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to the flask to create a ~0.5 M solution. Add anhydrous powdered potassium carbonate (K₂CO₃, 1.1 eq).

-

Reaction Initiation: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium imidazolate salt.

-

Electrophile Addition: Add methyl bromoacetate (1.05 eq) dropwise to the suspension over 10 minutes. An exotherm may be observed; maintain the temperature below 40 °C if necessary with a water bath.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 4-nitroimidazole spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water (10x the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure this compound as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound in drug development is rooted in the distinct reactivity of its two primary functional components: the nitroimidazole core and the methyl ester side chain.

The Bio-reductive Nitroimidazole Core

The central mechanism of action for nitroimidazole-based drugs is reductive activation.[2] In hypoxic environments, such as those found in anaerobic microbes or solid tumors, host or microbial nitroreductase enzymes transfer electrons to the nitro group. This initiates a cascade that generates highly reactive nitrogen species, including nitroso radicals, hydroxylamines, and other cytotoxic intermediates. These reactive species cause extensive, non-specific damage to cellular macromolecules, most critically DNA, leading to strand breaks and rapid cell death.[1][4]

Caption: Reductive bioactivation pathway of nitroimidazole prodrugs under hypoxic conditions.

The Versatile Ester Handle

While the nitro group provides the bioactivity, the N1-methylacetate side chain provides the synthetic versatility. This ester group is a key handle for Structure-Activity Relationship (SAR) studies. It can be readily transformed into other functional groups to modulate the compound's physicochemical properties:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification cleanly converts the ester to the corresponding carboxylic acid.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a library of amides. This is a powerful strategy for improving target engagement, modulating solubility, and altering pharmacokinetic profiles.

-

Reduction: The ester can be reduced to the primary alcohol, providing another point for further functionalization.

Part 4: Applications in Drug Discovery

This compound is not intended for direct therapeutic use but serves as a high-value starting material for creating novel drug candidates.

Application Workflow: Synthesis of an Amide Derivative for SAR Studies

This protocol outlines a standard two-step process to convert the title compound into an amide derivative, a common step in lead optimization.

Step 1: Saponification to (4-nitro-1-imidazolyl)acetic acid

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture, allowing it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the mixture to pH ~2-3 with 1 M HCl.

-

Extract the carboxylic acid product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the (4-nitro-1-imidazolyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir for 10 minutes, then add the desired primary or secondary amine (1.1 eq).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, perform an appropriate aqueous work-up and purify the final amide product by column chromatography or recrystallization.

Rationale for Derivatization: This workflow is central to medicinal chemistry. By creating a library of amides with different amine inputs, researchers can systematically probe the steric and electronic requirements of a biological target. This process helps to optimize potency, selectivity, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Caption: Workflow for derivatization of the title compound into an amide for SAR studies.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.

| Hazard Class | Description | GHS Codes | Source(s) |

| Skin Irritation | Causes skin irritation upon contact. | H315 | [6] |

| Eye Irritation | Causes serious eye irritation. | H319 | [6] |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335 | [6] |

Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[6][7][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][12] A dust mask (e.g., N95) is recommended when handling the powder.[6]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

-

Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 13230-21-2) is more than just a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is intelligently poised for extensive modification. By leveraging the proven bio-reductive potential of the 4-nitroimidazole core and the synthetic flexibility of the N-acetate handle, this compound serves as an invaluable platform for the discovery and optimization of next-generation drugs targeting anaerobic infections and hypoxic cancers. Its thoughtful application in well-designed SAR campaigns holds significant promise for addressing unmet medical needs.

References

-

Mechanistic overview of nitroimidazole-based drugs. ResearchGate. [Link]

-

Nitroimidazole compounds in different stages of development against trypanosomatids. ResearchGate. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

-

Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. National Institutes of Health (NIH). [Link]

-

5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. National Institutes of Health (NIH). [Link]

-

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health (NIH). [Link]

-

Methyl Acetate Safety Data Sheet. Acros Organics. [Link]

-

This compound. Stenutz. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

- Preparation method of 4-nitroimidazole.

-

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health (NIH). [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 13230-21-2 [sigmaaldrich.com]

- 7. This compound | 13230-21-2 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. iolitec.de [iolitec.de]

A Comprehensive Guide to the Structural Elucidation of Methyl (4-nitro-1-imidazolyl)acetate

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of Methyl (4-nitro-1-imidazolyl)acetate, a heterocyclic compound featuring the medicinally significant nitroimidazole core[1]. We will proceed through a logical, multi-technique spectroscopic workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is detailed with not only the protocol but also the scientific rationale, demonstrating how orthogonal analytical methods are synthesized to build an unassailable structural proof. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a practical framework for rigorous molecular characterization.

Introduction and Strategic Overview

This compound (CAS No. 13230-21-2) is a derivative of 4-nitroimidazole[2]. The nitroimidazole scaffold is of significant interest due to its presence in numerous therapeutic agents, particularly those used to combat anaerobic bacterial and parasitic infections[3]. The biological activity of these compounds is intimately linked to their precise structure and substituent placement. Therefore, confirming the identity and isomeric purity of any new derivative is a critical prerequisite for further investigation.

Our strategy for elucidating the structure of this compound (Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ) is based on a synergistic application of modern spectroscopic techniques[4]. The elucidation process follows a logical progression:

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete covalent framework (¹H, ¹³C NMR) and confirm specific atom-to-atom connectivity through two-dimensional (2D) experiments.

This multi-faceted approach ensures that each piece of structural evidence is cross-validated, providing a high degree of confidence in the final assignment.

Synthesis Context: N-Alkylation of 4-Nitroimidazole

To contextualize the expected structure, we consider its common synthesis. The title compound is typically prepared via the N-alkylation of 4-nitroimidazole with a methyl haloacetate, such as methyl bromoacetate, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Reaction: 4-Nitroimidazole + BrCH₂COOCH₃ + K₂CO₃ → this compound

-

Rationale: The base deprotonates the N-1 position of the imidazole ring, creating an anion that acts as a nucleophile, attacking the electrophilic methylene carbon of methyl bromoacetate to form the N-C bond. This reaction pathway strongly suggests that the acetate group is attached to the N-1 position of the imidazole ring.

Mass Spectrometry: Confirming Molecular Formula

Mass spectrometry provides the foundational data point for any structure elucidation: the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass calculated for the expected formula, C₆H₇N₃O₄.

Data Interpretation

The primary objective is to find the protonated molecular ion, [M+H]⁺.

-

Expected Molecular Formula: C₆H₇N₃O₄

-

Theoretical Monoisotopic Mass of M: 185.0437 u

-

Theoretical m/z of [M+H]⁺: 186.0515 u

The observation of a high-intensity ion at m/z ≈ 186.0515 with a mass accuracy of <5 ppm provides definitive evidence for the compound's elemental composition, confirming that the synthesis yielded a product with the correct molecular formula.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid, crystalline compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Analysis: Identify characteristic absorption bands and assign them to the expected functional groups.

Data Interpretation

The IR spectrum provides clear evidence for the key structural motifs:

-

~1755 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of the C=O (ester) stretching vibration. Its high frequency is typical for α-heteroatom substituted esters.

-

~1520 cm⁻¹ (Strong) & ~1350 cm⁻¹ (Strong): These two intense bands are the classic signatures of a conjugated nitro group (NO₂) , corresponding to the asymmetric and symmetric stretching vibrations, respectively.

-

~3100-3150 cm⁻¹ (Weak to Medium): These absorptions correspond to the =C-H stretching of the imidazole ring.

-

~1220 cm⁻¹ (Strong): This band is characteristic of the C-O stretching vibration of the ester group.

The presence of these specific bands provides orthogonal confirmation of the ester and nitro functional groups predicted by the synthesis and confirmed by the molecular formula.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference signal.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum with standard parameters.

-

Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integrations, and multiplicities.

The ¹H NMR spectrum reveals four distinct signals, consistent with the proposed structure.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 8.55 | Singlet (s) | 1H | H-5 | The proton on the carbon adjacent to the electron-withdrawing nitro group is the most deshielded ring proton. |